(8E)-8-benzylidene-2-(2-chlorophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-Chlorophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a unique tricyclic structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs .
Scientific Research Applications
2-(2-Chlorophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly as a CDK2 inhibitor for cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
2-(2-Chlorophenyl)-12-phenyl-8-[(E)-1-phenylmethylidene]-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of the chromeno ring, which may contribute to its distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C31H23ClN4O |
---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
(4E)-4-benzylidene-13-(2-chlorophenyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaene |
InChI |
InChI=1S/C31H23ClN4O/c32-25-17-8-7-15-23(25)29-34-30-27-26(21-12-5-2-6-13-21)24-16-9-14-22(18-20-10-3-1-4-11-20)28(24)37-31(27)33-19-36(30)35-29/h1-8,10-13,15,17-19,26H,9,14,16H2/b22-18+ |
InChI Key |
FIQAVRWPXLXOTN-RELWKKBWSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C4=C(O3)N=CN5C4=NC(=N5)C6=CC=CC=C6Cl)C7=CC=CC=C7 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(C4=C(O3)N=CN5C4=NC(=N5)C6=CC=CC=C6Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
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